molecular formula C13H18N4O B2624806 6-((3-Morpholinopropyl)amino)nicotinonitrile CAS No. 1098359-92-2

6-((3-Morpholinopropyl)amino)nicotinonitrile

Cat. No.: B2624806
CAS No.: 1098359-92-2
M. Wt: 246.314
InChI Key: HMYYTAVQZIQEEF-UHFFFAOYSA-N
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Description

6-((3-Morpholinopropyl)amino)nicotinonitrile is an organic compound that features a nicotinonitrile core with a morpholinopropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Morpholinopropyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with 3-morpholinopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction proceeds via nucleophilic substitution, where the amine group of 3-morpholinopropylamine attacks the nitrile group of nicotinonitrile, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-((3-Morpholinopropyl)amino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of nicotinonitrile N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Nicotinonitrile N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-((3-Morpholinopropyl)amino)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 6-((3-Morpholinopropyl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: The parent compound, which lacks the morpholinopropylamino substituent.

    3-Morpholinopropylamine: The amine used in the synthesis of the compound.

    Nicotinamide: A derivative of nicotinonitrile with known biological activities.

Uniqueness

6-((3-Morpholinopropyl)amino)nicotinonitrile is unique due to the presence of both the nicotinonitrile core and the morpholinopropylamino substituent, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components.

Properties

IUPAC Name

6-(3-morpholin-4-ylpropylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-10-12-2-3-13(16-11-12)15-4-1-5-17-6-8-18-9-7-17/h2-3,11H,1,4-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYYTAVQZIQEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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